Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1359656-02-2
Cat. No.: VC11703805
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359656-02-2 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3 |
| Standard InChI Key | KWAMEKKPYGIVNT-UHFFFAOYSA-N |
| SMILES | COC1=CN2C(=NC=C2C(=O)OC)C=C1 |
| Canonical SMILES | COC1=CN2C(=NC=C2C(=O)OC)C=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The methoxy (-OCH) and ester (-COOCH) substituents at positions 6 and 3, respectively, significantly influence its electronic and steric properties. The methoxy group enhances solubility in polar solvents, while the ester moiety offers reactivity for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1359656-02-2 |
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
| Solubility | Soluble in ethanol, acetonitrile |
Synthesis Methods and Optimization
Traditional Synthetic Routes
The synthesis of methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from 2-aminopyridine derivatives. A common approach includes:
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Condensation: Reacting 2-amino-4-methoxypyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core.
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Esterification: Introducing the methyl ester group via nucleophilic acyl substitution.
These steps often require solvents like ethanol or acetonitrile and moderate temperatures (60–80°C). Yields vary depending on the purity of intermediates and reaction conditions.
Green Chemistry Approaches
Recent advances emphasize solvent- and catalyst-free synthesis under microwave irradiation. For example, Kong et al. demonstrated that imidazo[1,2-a]pyridines can be synthesized in 85–92% yields within 10–15 minutes using microwave-assisted methods . While this study focused on analogs, the protocol could be adapted for methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate by selecting appropriate starting materials.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Traditional condensation | Ethanol, 80°C, 6 hours | 60–70 | 6–8 hours |
| Microwave-assisted | Solvent-free, 150 W, 10 minutes | 85–92 | 10–15 min |
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
Comparing methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate with analogs reveals:
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6-Chloro derivatives: Higher lipophilicity but reduced solubility, limiting in vivo applications .
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3-Carboxylic acid analogs: Improved hydrogen-bonding capacity but lower metabolic stability.
The methoxy group in this compound balances solubility and bioavailability, making it preferable for central nervous system (CNS) drug design.
Table 3: Structural and Functional Comparisons
Future Research Directions
Mechanistic and Kinetic Studies
Detailed investigations into the compound’s pharmacokinetics (e.g., absorption, metabolism) and precise molecular targets are needed. Computational modeling could predict binding affinities for receptors like GABA or PDE4, guiding rational drug design.
Sustainable Synthesis Scaling
Adapting microwave-assisted methods for large-scale production could reduce environmental impact. Continuous flow reactors may further enhance yield and purity while minimizing waste .
Therapeutic Expansion
Exploration into antiviral and anticancer applications is warranted, given the success of imidazo[1,2-a]pyridines in these areas. Collaborations between synthetic chemists and pharmacologists will be critical to translating in vitro findings into clinical candidates.
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